1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea
Description
1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea is a complex organic compound featuring a trifluoromethoxy group, a cyclobutyl ring, and an oxadiazole moiety
Properties
IUPAC Name |
1-[5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-9(21-14(20)24)12-22-13(26-23-12)15(6-3-7-15)10-4-2-5-11(8-10)25-16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H3,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDALUDMEQFVBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2(CCC2)C3=CC(=CC=C3)OC(F)(F)F)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea typically involves multiple steps:
Formation of the Cyclobutyl Ring: Starting with a suitable precursor, the cyclobutyl ring is synthesized through cyclization reactions, often involving cyclobutanone derivatives.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via trifluoromethoxylation reactions, which can be challenging due to the reactivity of trifluoromethoxy reagents.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the oxadiazole intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the trifluoromethoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trifluoromethoxy phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]cyclobutylamine: Shares the trifluoromethoxy phenyl and cyclobutyl moieties but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness: 1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea is unique due to the combination of its trifluoromethoxy group, cyclobutyl ring, and oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
